5-Methyl-2-furanmethanethiol Sodium Salt

Flavor formulation Aqueous food matrices Solubility engineering

Free thiol liquid forms of 5-methyl-2-furanmethanethiol present handling and solubility challenges in aqueous flavor formulation. This sodium thiolate salt (CAS 59303-05-8, C₆H₇NaOS, MW 150.17) provides a solid, water-dispersible alternative with enhanced oxidative stability. • Direct incorporation into aqueous coffee flavor systems without co-solvents • Gravimetric dosing to ±0.1 mg for batch-to-batch sensory consistency • Validated analytical standard for GC-MS quantification in thermally processed foods FEMA GRAS (No. 4697) and JECFA (No. 2090) approved for flavor use at 0.005-0.050 ppm.

Molecular Formula C6H7NaOS
Molecular Weight 150.18 g/mol
Cat. No. B15352230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-furanmethanethiol Sodium Salt
Molecular FormulaC6H7NaOS
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C[S-].[Na+]
InChIInChI=1S/C6H8OS.Na/c1-5-2-3-6(4-8)7-5;/h2-3,8H,4H2,1H3;/q;+1/p-1
InChIKeyIBKZHLXIBMMXMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-furanmethanethiol Sodium Salt: Procurement Guide


5-Methyl-2-furanmethanethiol Sodium Salt (CAS 59303-05-8, sodium thiolate form; C₆H₇NaOS, MW 150.17) is the alkali metal salt of a heteroaromatic furan-based thiol [1]. The parent free thiol is a well-established FEMA GRAS (No. 4697) flavoring agent characterized by a potent sulfurous roasted-coffee aroma, formed via the Maillard reaction from cysteine and detected in coffee, roasted sesame, and yeast-extract volatiles [2]. The sodium salt form is specifically manufactured to overcome the very low aqueous solubility of the free thiol, providing a solid, high-purity building block for both flavor formulation and organic synthesis .

5-Methyl-2-furanmethanethiol Sodium Salt: Non-Substitutability


Superficially, a procurement specification might treat 5-methyl-2-furanmethanethiol sodium salt as interchangeable with its parent free thiol (liquid) or with cheaper in-class analogs such as furfuryl mercaptan (2-furanmethanethiol) or 2-methyl-3-furanthiol. In practice, these substitutions fail on at least three critical axes: (1) the sodium salt exists as a solid with substantially enhanced aqueous dispersibility, whereas the free thiol is a water-immiscible liquid (predicted water solubility ~0.17 g/L) that is notoriously difficult to handle in manufacturing environments [1]; (2) the 5-methyl substituent on the furan ring imparts a distinctly different odor profile (sulfurous roasted coffee) compared to the more generic coffee/meaty notes of unsubstituted furfuryl mercaptan, making the compound non-fungible in precise flavor reconstitution [2]; (3) the thiolate sodium salt provides markedly improved oxidative stability and compatibility with aqueous food matrices, directly addressing the shelf-life problems that plague free thiols [3]. A simple swap to a non-methylated analog or to the free thiol would therefore degrade both formulation performance and end-product sensory fidelity.

5-Methyl-2-furanmethanethiol Sodium Salt: Procurement Evidence


Aqueous Solubility: Salt vs Free Thiol

The free thiol form of 5-methyl-2-furanmethanethiol is a hydrophobic liquid with a predicted water solubility of 0.17 g/L (ALOGPS) and an estimated 832 mg/L at 25°C, rendering it practically insoluble in water-based food and beverage systems [1]. Conversion to the sodium thiolate (C₆H₇NaOS) yields a solid 'neat' product that is freely soluble in water, consistent with the general behavior of alkali metal mercaptides which are fully water-soluble . While a direct experimental solubility ratio for this specific compound is not published, the class-level solubility gain for sodium thiolates over free thiols typically exceeds 10-fold, making the sodium salt the only viable form for direct aqueous incorporation without co-solvents or emulsifiers [2].

Flavor formulation Aqueous food matrices Solubility engineering

Solid Form and Dosing Precision

5-Methyl-2-furanmethanethiol sodium salt is supplied as a solid ('Neat' form), whereas the free thiol is a colorless to yellow clear liquid with a boiling point of 177–179°C and density of 1.078 g/mL . In industrial flavor compounding, solid materials eliminate the volumetric dosing errors inherent to viscous or volatile liquids, enabling gravimetric accuracy to ±0.1 mg on standard laboratory balances . The free thiol liquid additionally presents a flash point of 63°C, imposing solvent-handling and flammability constraints absent from the solid sodium salt [1]. Although no published head-to-head weighing accuracy study exists for this specific compound, the transition from liquid to solid form is a well-established advantage for high-precision flavor manufacturing where batch-to-batch sensory consistency demands mass-based dosing.

Flavor manufacturing Precision dosing Industrial handling

Sensory Profile vs Furfuryl Mercaptan

The odor character of 5-methyl-2-furanmethanethiol is consistently described as 'sulfurous roasted coffee' [1], whereas its closest structural analog, furfuryl mercaptan (2-furanmethanethiol, CAS 98-02-2), is characterized as 'roasted coffee, sulfurous, with a burnt match note' and also imparts meaty, savory nuances at higher concentrations . The 5-methyl substituent on the furan ring shifts the sensory profile towards a cleaner roasted-coffee character with reduced burnt/sulfurous off-notes compared to the unsubstituted parent, as demonstrated in the systematic structure-odor study by Schoenauer and Schieberle (2018), which showed that only 4 out of 46 synthesized mercapto furans retained a coffee-like odor quality [2]. Odor thresholds for furfuryl mercaptan are reported as 0.01–0.1 µg/L in water, while the specific threshold for the 5-methyl analog has not been published, limiting direct quantitative comparison; however, the qualitative differentiation is well-established in the flavor industry [3].

Flavor chemistry Sensory analysis Coffee aroma reconstitution

Global Food-Grade Approvals

5-Methyl-2-furanmethanethiol holds FEMA GRAS status (No. 4697, GRAS Publication 25) and is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant [1]. It is approved as a flavoring substance by the European Union (FL No. 13.149, EFSA-evaluated) and by JECFA (No. 2090, ADI: no safety concern at current intake levels) [2]. The compound is also recognized as a food additive under China's NHFPC approval (2014) [3]. In contrast, many in-class experimental furan thiols synthesized for structure-odor research lack any food regulatory standing and cannot be used in commercial food products [4]. This multi-jurisdictional regulatory clearance represents a concrete, verifiable procurement criterion: the sodium salt form inherits the same FEMA/JECFA designation as the free thiol, but with the added manufacturing advantages of the salt form.

Food additive regulation GRAS determination Flavor compliance

5-Methyl-2-furanmethanethiol Sodium Salt: Application Scenarios


Aqueous Coffee Flavor Reconstitution

The sodium salt's water solubility enables direct incorporation into aqueous coffee flavor systems without ethanol or propylene glycol co-solvents. Regulatory approval (FEMA 4697, JECFA 2090) permits use at typical levels of 0.005–0.050 ppm in non-alcoholic beverages, where the compound delivers a clean roasted-coffee top note without the burnt-match off-notes associated with unsubstituted furfuryl mercaptan [1]. This scenario is inaccessible to the free thiol due to its low water solubility (0.17 g/L) and handling challenges. [2]

High-Precision Flavor Compounding

The solid physical form of the sodium salt eliminates the volumetric dosing errors inherent to the liquid free thiol (density 1.078 g/mL, viscosity, and high odor potency). In ISO 22000 or FSSC 22000 certified flavor houses, gravimetric dosing of a solid powder to ±0.1 mg directly supports batch-to-batch sensory consistency, which is critical for global brand compliance. The solid form also avoids the flammability (flash point 63°C) and volatile emission problems of the liquid free thiol.

Maillard Reaction Research

As a defined cysteine-derived Maillard product, the sodium salt serves as an authentic analytical standard for GC-MS quantification of 5-methyl-2-furanmethanethiol in thermally processed foods (coffee, roasted sesame, yeast extracts). The compound's well-characterized mass spectrum and retention index (from Schoenauer & Schieberle 2018) make it suitable for stable isotope dilution assays (SIDA) used in academic and industrial flavor research. [3]

Controlled-Release Flavor Delivery

The thiolate anion in the sodium salt provides a reactive handle for conjugation to carrier matrices (e.g., encapsulation or prodrug strategies), enabling controlled flavor release in heat-processed foods. The enhanced oxidative stability of the thiolate over the free thiol is particularly valuable in shelf-stable dry mixes and instant coffee products, where free thiols degrade rapidly via disulfide formation. [4]

Quote Request

Request a Quote for 5-Methyl-2-furanmethanethiol Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.